1-(2-Iodoethyl)piperidine hydroiodide

Description

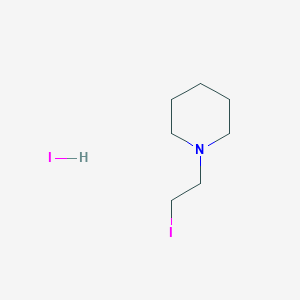

1-(2-Iodoethyl)piperidine hydroiodide is a quaternary ammonium salt characterized by a piperidine ring substituted with a 2-iodoethyl group and an iodide counterion. Piperidine derivatives are widely studied in medicinal chemistry for their neuroactive properties, such as analgesic or anesthetic effects, as seen in analogs like phencyclidine (PCP) and ketamine .

Properties

IUPAC Name |

1-(2-iodoethyl)piperidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14IN.HI/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSAQTGQSFRDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCI.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Iodoethyl)piperidine hydroiodide typically involves the reaction of piperidine with iodoethane in the presence of a suitable base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-(2-Iodoethyl)piperidine hydroiodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Iodoethyl)piperidine hydroiodide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)piperidine hydroiodide involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, often facilitating the binding of the compound to its target. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*Calculated based on molecular formula C₅H₁₀IN₂·HI.

Key Observations:

- Iodine vs. Chlorine: The iodine substituent in this compound increases molecular weight by ~76% compared to its chloro analog, 1-(2-Chloroethyl)piperidine hydrochloride . Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl) may enhance leaving-group ability in substitution reactions.

- However, iodide’s polarizability could improve solubility in nonpolar solvents .

Pharmacological Analogs: Piperidine-Based Neuroactive Agents

Table 3: Reaction Byproducts and Stability

Key Observations:

- Piperidine hydroiodide is a common byproduct in amine carbonylation reactions, where it sequesters amines and reduces yields of desired products like ureas . This suggests that this compound may similarly act as a proton scavenger in synthetic pathways.

- The iodide counterion’s basicity (weaker than chloride) could influence deprotonation efficiency in reactions requiring free amine substrates.

Biological Activity

1-(2-Iodoethyl)piperidine hydroiodide is a piperidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an iodine atom and a hydroiodide group, exhibits potential therapeutic applications due to its unique structural features. This article provides a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄I₂N

- Molar Mass : Approximately 302.08 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the hydroiodide form

The structure includes a piperidine ring substituted with a 2-iodoethyl group, which enhances its reactivity and biological activity. The iodine substitution is particularly significant as it influences the compound's interaction with biological targets.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Nucleophilic Substitution : Reaction of piperidine with 2-iodoethyl bromide.

- Hydroiodic Acid Treatment : Treatment of the corresponding piperidine derivative with hydroiodic acid to form the hydroiodide salt.

These methods highlight the versatility in synthesizing piperidine derivatives and their potential for further modification.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Properties

Piperidine derivatives, including this compound, have been studied for their antioxidant capabilities. They can neutralize harmful free radicals in biological systems, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, related piperidine derivatives have demonstrated activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Pharmacological Applications

This compound has been explored for its interactions with various biological targets:

- Histamine H1 Receptor Antagonism : Similar compounds have been utilized as antihistamines, suggesting potential applications in treating allergic reactions .

- Neuropharmacology : Its structural similarities to other piperidines indicate possible neuroactive properties that warrant further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.